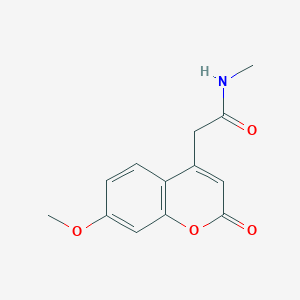

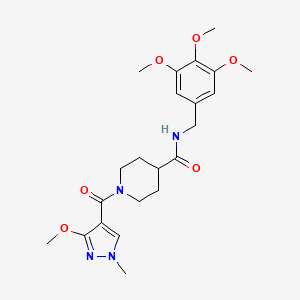

2-(7-methoxy-2-oxo-2H-chromen-4-yl)-N-methylacetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“(7-Methoxy-2-oxo-2H-chromen-4-yl)acetic acid”, also known as MCA, is a coumarin derivative . It is used to quantitate platelet-activating factor by high-performance liquid chromatography with fluorescent detection . MCA can also modify FRET peptide substrates for analyzing protease activities .

Molecular Structure Analysis

The molecular structure of a similar compound, “(7-Methoxy-2-oxo-2H-chromen-4-yl)acetic acid”, has been analyzed using various spectroscopic techniques such as 1H-NMR, 13C-NMR, and mass spectrometry .

Physical And Chemical Properties Analysis

The physical and chemical properties of “(7-Methoxy-2-oxo-2H-chromen-4-yl)acetic acid” are as follows :

Scientific Research Applications

Crystallography

The compound has been used in crystallography studies. The crystal structure of a similar compound was studied and published . These studies can provide valuable insights into the molecular structure and bonding of the compound, which can be useful in various fields such as materials science and drug design.

Synthesis of Derivatives

This compound can serve as a precursor in the synthesis of various derivatives. For instance, it has been used in the synthesis of 2-oxo-2H-chromen-7-yl 4-chlorobenzoate . These derivatives can have different properties and potential applications, expanding the utility of the original compound.

Fluorescent Reagents

The compound is a precursor to coumarin-type fluorescent reagents . Fluorescent reagents are widely used in biological and chemical research for labeling and detecting molecules of interest.

Bioorganic Chemistry

Coumarin-based compounds have been widely employed in bioorganic chemistry, molecular recognition, and materials science . They can be used as molecular probes, sensors, or building blocks for larger structures.

Pharmacological Activities

Coumarins have a wide range of biological and pharmacological activities, including anti-inflammatory, antibacterial, antifungal, anticoagulant, antioxidant, antiviral properties, and cholinesterase and monoamine oxidase inhibitory properties . Therefore, this compound could potentially be used in the development of new drugs with these activities.

Anticancer Activity

Coumarins, particularly 7-hydroxycoumarin derivatives, have shown significant anticancer activity through diverse mechanisms of action . This includes inhibition of carbonic anhydrase, inhibition of microtubule polymerization, inhibition of tumor angiogenesis, and regulation of reactive oxygen species . Therefore, this compound could potentially be used in the development of new anticancer agents.

Safety and Hazards

properties

IUPAC Name |

2-(7-methoxy-2-oxochromen-4-yl)-N-methylacetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO4/c1-14-12(15)5-8-6-13(16)18-11-7-9(17-2)3-4-10(8)11/h3-4,6-7H,5H2,1-2H3,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXAOWIRWKRQWRC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)CC1=CC(=O)OC2=C1C=CC(=C2)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(7-methoxy-2-oxo-2H-chromen-4-yl)-N-methylacetamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-Cyclopropyl-5-fluoro-6-[4-(1-propan-2-ylimidazol-4-yl)sulfonylpiperazin-1-yl]pyrimidine](/img/structure/B2619062.png)

![2-([1,1'-Biphenyl]-4-yl)-1-(4-methoxypiperidin-1-yl)ethanone](/img/structure/B2619064.png)

![N-Benzo[D]1,3-dioxolen-5-YL-2-(4-(2-pyridyl)piperazinyl)ethanamide](/img/structure/B2619065.png)

![4-({[(2-Methoxyphenyl)methyl]amino}methyl)oxan-4-ol](/img/structure/B2619068.png)

![(4-(4-Chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)(3,4,5-trimethoxyphenyl)methanone](/img/structure/B2619079.png)

![1-[5-(4-Bromophenyl)-3-(4-fluorophenyl)-3,4-dihydropyrazol-2-yl]-2-(1-ethylindol-3-yl)sulfanylethanone](/img/structure/B2619080.png)

![(Z)-N-(6-bromo-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-2-phenylacetamide](/img/structure/B2619081.png)

![4-methyl-2-[(tetrahydro-2H-pyran-4-ylmethyl)amino]-1,3-thiazole-5-carboxylic acid](/img/structure/B2619082.png)